1-But-3-enyl-4,4-difluorocyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

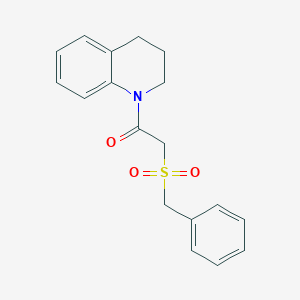

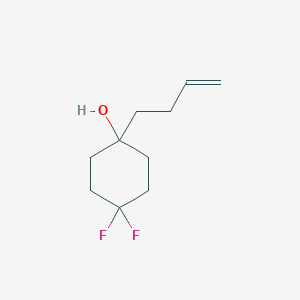

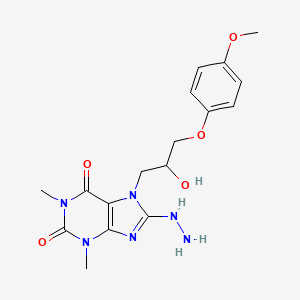

“1-But-3-enyl-4,4-difluorocyclohexan-1-ol” is a complex organic molecule that contains a cyclohexane ring, which is a six-membered ring of carbon atoms . This molecule also contains a but-3-enyl group (a four-carbon chain with a double bond), two fluorine atoms attached to the cyclohexane ring, and a hydroxyl group (OH) attached to the same ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclohexane ring, the but-3-enyl group, the fluorine atoms, and the hydroxyl group . The exact three-dimensional structure would depend on the specific orientations of these groups in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms might increase its polarity, affecting properties such as solubility and boiling point .Scientific Research Applications

Liquid Crystal Research

- Synthesis and Properties of Liquid Crystals : A study by Jiang et al. (2012) synthesized but-3-enyl-based fluorinated biphenyl liquid crystals, which included a but-3-enyl terminal group. These compounds exhibited a broad nematic mesophase with low melting points and high clearing points, showing potential for use in liquid crystal display mixtures.

Organic Synthesis

- Olefin Oligomerization via Metallacycles : McGuinness (2011) reviewed the advancements in olefin oligomerization, including the involvement of but-3-enyl groups in these processes (McGuinness, 2011).

- Synthesis of Furans : Zhang, Zhao, and Lu (2007) developed a method for synthesizing 3,3,3-trifluoroprop-1-en-2-yl-substituted furans, highlighting the versatility of similar structures in organic synthesis (Zhang, Zhao, & Lu, 2007).

- Cascade Cyclization of Homoallylic Esters : Shen et al. (2015) reported on the reductive cascade cyclization of but-3-enyl but-3-enoates, showcasing a method to construct structurally complex bicyclic tertiary alcohols (Shen et al., 2015).

Material Science

- Synthesis of Cycloheptyne : Fujita et al. (2003) discussed the solvolysis of cyclohexylidenemethyl(phenyl)iodonium, which is closely related to the structure of 1-But-3-enyl-4,4-difluorocyclohexan-1-ol, indicating its relevance in generating cyclic compounds (Fujita et al., 2003).

Polymer Science

- Preparation of Polar Copolymers : Liu et al. (2009) discussed the terpolymerization of but-3-en-1-ol with ethylene and norbornene, leading to polymers with potential applications in material science (Liu et al., 2009).

properties

IUPAC Name |

1-but-3-enyl-4,4-difluorocyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2O/c1-2-3-4-9(13)5-7-10(11,12)8-6-9/h2,13H,1,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGBMYOAPXVERG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1(CCC(CC1)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-But-3-enyl-4,4-difluorocyclohexan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2368012.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2368017.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2368018.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2368023.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2368026.png)

![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2368028.png)

![N-(2-chloro-4-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2368029.png)